2-[(E)-{(Furan-2-yl)[2-(4-nitrophenyl)hydrazinylidene]methyl}diazenyl]benzoic acid
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Overview
Description
2-[(E)-{(Furan-2-yl)[2-(4-nitrophenyl)hydrazinylidene]methyl}diazenyl]benzoic acid is a complex organic compound that features a furan ring, a nitrophenyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{(Furan-2-yl)[2-(4-nitrophenyl)hydrazinylidene]methyl}diazenyl]benzoic acid typically involves the reaction of furan-2-carbaldehyde with 4-nitrophenylhydrazine to form a hydrazone intermediate. This intermediate then undergoes a diazotization reaction with benzoic acid to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction of the nitro group can yield the corresponding amine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Industry: Used in the synthesis of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 2-[(E)-{(Furan-2-yl)[2-(4-nitrophenyl)hydrazinylidene]methyl}diazenyl]benzoic acid involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: It may interfere with cellular signaling pathways, leading to its observed biological effects such as antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
2-[(E)-{(Furan-2-yl)[2-(4-aminophenyl)hydrazinylidene]methyl}diazenyl]benzoic acid: Similar structure but with an amino group instead of a nitro group.
2-[(E)-{(Furan-2-yl)[2-(4-methylphenyl)hydrazinylidene]methyl}diazenyl]benzoic acid: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
The presence of the nitrophenyl group in 2-[(E)-{(Furan-2-yl)[2-(4-nitrophenyl)hydrazinylidene]methyl}diazenyl]benzoic acid imparts unique properties such as enhanced antimicrobial activity and potential anticancer effects, distinguishing it from its analogs.
Properties
CAS No. |
90440-96-3 |
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Molecular Formula |
C18H13N5O5 |
Molecular Weight |
379.3 g/mol |
IUPAC Name |
2-[[C-(furan-2-yl)-N-(4-nitroanilino)carbonimidoyl]diazenyl]benzoic acid |
InChI |
InChI=1S/C18H13N5O5/c24-18(25)14-4-1-2-5-15(14)20-22-17(16-6-3-11-28-16)21-19-12-7-9-13(10-8-12)23(26)27/h1-11,19H,(H,24,25) |
InChI Key |
WTGIHRTZDSOVDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)N=NC(=NNC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CO3 |
Origin of Product |
United States |
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